Comparative Antagonism of Muscarinic M4 Receptor by Azaspiro[2.5]octane Scaffolds
While specific data for the unsubstituted 4-azaspiro[2.5]octan-7-one is not published, a closely related and more elaborated analog, VU6015241 (compound 19, a chiral 6-azaspiro[2.5]octane), demonstrates high potency and selectivity for the M4 muscarinic acetylcholine receptor [1]. This class-level evidence underscores the potential of the core scaffold for achieving potent target engagement, which is a crucial differentiator from non-spirocyclic piperidine or pyrrolidine-based antagonists. The study highlights that the R-enantiomer of the azaspiro[2.5]octane series is responsible for the observed potency [1].
| Evidence Dimension | Potency at M4 mAChR (Human) |
|---|---|
| Target Compound Data | High M4 potency (exact IC50 value not disclosed in abstract for parent core, but series characterized as highly potent) |
| Comparator Or Baseline | Related [3.3.0]pyrrolocyclopentane core series (M4 antagonists) [1] |
| Quantified Difference | The azaspiro[2.5]octane core was explored as a 'differentiating chemotype' to potentially provide 'improved brain exposure' relative to the earlier [3.3.0] series [1]. |
| Conditions | In vitro functional assays and in vivo PK studies in rodents [1] |
Why This Matters
This demonstrates that the azaspiro[2.5]octane scaffold can be optimized to yield potent and selective GPCR ligands, providing a rationale for choosing this core over other heterocyclic frameworks when targeting this receptor class.
- [1] Bond, A. D., et al. (2021). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. View Source
